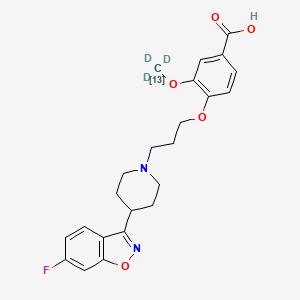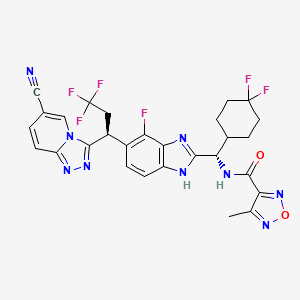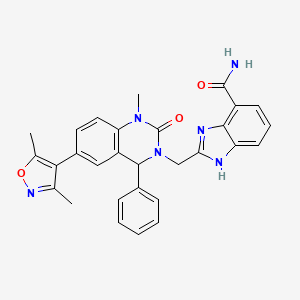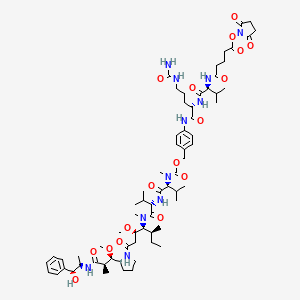
SuO-Glu-Val-Cit-PAB-MMAE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E (SuO-Glu-Val-Cit-PAB-MMAE) is a chemical compound used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a cleavable ADC linker (SuO-Glu-Val-Cit-PAB) and a potent tubulin inhibitor, Monomethyl Auristatin E (MMAE). ADCs are a class of targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E involves multiple steps:
Formation of the ADC linker: The linker is synthesized by coupling Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate with Glutaryl-Valyl-Citrulline-p-Aminobenzyl.
Attachment of Monomethyl Auristatin E: The linker is then conjugated with Monomethyl Auristatin E under specific reaction conditions to form the final compound
Industrial Production Methods
Industrial production of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Conducted in controlled environments to maintain consistency.
Purification: Techniques such as chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E undergoes various chemical reactions, including:
Cleavage reactions: The ADC linker is cleavable, allowing the release of Monomethyl Auristatin E within the target cells.
Substitution reactions: The compound can undergo substitution reactions with specific reagents.
Common Reagents and Conditions
Cleavage: Enzymatic cleavage by cathepsin B in lysosomes.
Substitution: Reagents such as DMSO (Dimethyl sulfoxide) are used in the synthesis and purification processes.
Major Products Formed
The major product formed from the cleavage of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E is Monomethyl Auristatin E, which exerts cytotoxic effects on cancer cells .
Scientific Research Applications
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E has numerous scientific research applications:
Cancer therapy: Used in the development of ADCs for targeted cancer treatment.
Drug delivery systems: Its cleavable linker design makes it ideal for creating efficient drug delivery systems.
Biological research: Studied for its effects on microtubule dynamics and cell division
Mechanism of Action
The mechanism of action of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E involves:
Targeting cancer cells: The ADC binds to specific antigens on cancer cells.
Internalization and cleavage: The ADC is internalized and cleaved by lysosomal enzymes, releasing Monomethyl Auristatin E.
Inhibition of tubulin polymerization: Monomethyl Auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Monomethyl Auristatin F (MMAF): Similar to Monomethyl Auristatin E but with different linker properties.
Maytansinoids: Another class of cytotoxic agents used in ADCs
Uniqueness
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E is unique due to its highly efficient and cleavable linker design, which enhances the specificity and efficacy of ADCs in cancer therapy .
Properties
Molecular Formula |
C67H103N11O17 |
|---|---|
Molecular Weight |
1334.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C67H103N11O17/c1-15-41(8)58(49(92-13)36-53(82)77-35-21-25-48(77)60(93-14)42(9)61(85)70-43(10)59(84)45-22-17-16-18-23-45)75(11)65(89)56(39(4)5)74-64(88)57(40(6)7)76(12)67(91)94-37-44-28-30-46(31-29-44)71-62(86)47(24-20-34-69-66(68)90)72-63(87)55(38(2)3)73-50(79)26-19-27-54(83)95-78-51(80)32-33-52(78)81/h16-18,22-23,28-31,38-43,47-49,55-60,84H,15,19-21,24-27,32-37H2,1-14H3,(H,70,85)(H,71,86)(H,72,87)(H,73,79)(H,74,88)(H3,68,69,90)/t41-,42+,43+,47-,48-,49+,55-,56-,57-,58-,59+,60+/m0/s1 |
InChI Key |
QULAXLHJSKOZMO-FBMBWUFNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)ON4C(=O)CCC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


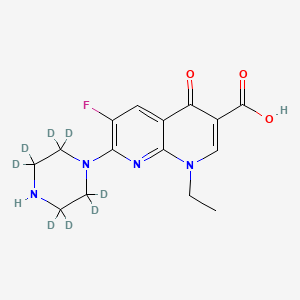
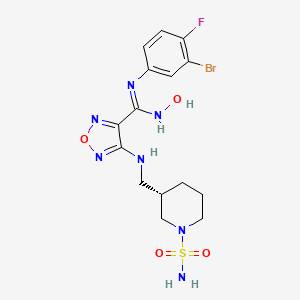

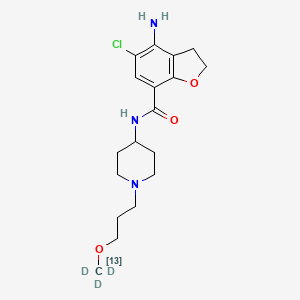

![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
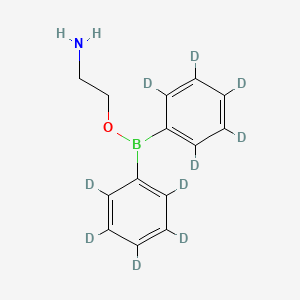
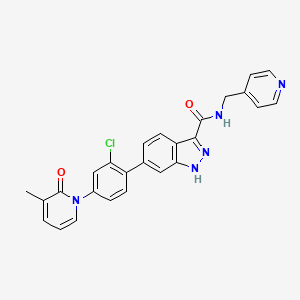
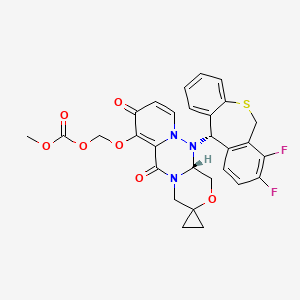
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hydrochloride](/img/structure/B15143482.png)
